molecular formula C12H25N B1462435 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine CAS No. 1595950-00-7

4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine

Cat. No.: B1462435
CAS No.: 1595950-00-7
M. Wt: 183.33 g/mol
InChI Key: WILNXBOYGCZLMY-UHFFFAOYSA-N
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Description

4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is a synthetic compound categorized as an amine molecule. It has the molecular formula C12H25N and a molecular weight of 183.34 g/mol . This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine typically involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a similar cyclohexane structure.

    N-Methylcyclohexylamine: A methylated derivative of cyclohexylamine.

    N-Pentylcyclohexylamine: A pentyl-substituted cyclohexylamine.

Uniqueness

4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-methyl-N-pentan-3-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-4-11(5-2)13-12-8-6-10(3)7-9-12/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILNXBOYGCZLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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